2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 137314-62-6
VCID: VC6789935
InChI: InChI=1S/C16H16N2/c1-3-13-5-7-14(8-6-13)15-11-18-10-12(2)4-9-16(18)17-15/h4-11H,3H2,1-2H3
SMILES: CCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
Molecular Formula: C16H16N2
Molecular Weight: 236.318

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine

CAS No.: 137314-62-6

Cat. No.: VC6789935

Molecular Formula: C16H16N2

Molecular Weight: 236.318

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine - 137314-62-6

Specification

CAS No. 137314-62-6
Molecular Formula C16H16N2
Molecular Weight 236.318
IUPAC Name 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C16H16N2/c1-3-13-5-7-14(8-6-13)15-11-18-10-12(2)4-9-16(18)17-15/h4-11H,3H2,1-2H3
Standard InChI Key OQYGGLBVGQYMOA-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The imidazo[1,2-a]pyridine scaffold consists of a fused five-membered imidazole ring and a six-membered pyridine ring. In 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine, the substitution pattern introduces steric and electronic modifications that influence reactivity and potential interactions with biological targets. The 4-ethylphenyl group at position 2 contributes hydrophobicity, while the methyl group at position 6 enhances steric hindrance, potentially affecting binding affinity in drug-receptor interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number137314-62-6
Molecular FormulaC₁₆H₁₆N₂
Molecular Weight236.318 g/mol
IUPAC Name2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine
SMILESCCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
PubChem CID757888

Synthetic Methodologies

Copper-Catalyzed Three-Component Synthesis

A landmark advancement in synthesizing polysubstituted imidazo[1,2-a]pyridines was reported by researchers employing a copper-catalyzed tandem reaction. This method combines 2-aminopyridines, sulfonyl azides, and terminal ynones in a one-pot procedure .

Reaction Mechanism

The process initiates with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the terminal ynone and sulfonyl azide, forming a metallated triazole intermediate. Subsequent ring cleavage generates a highly reactive α-acyl-N-sulfonyl ketenimine species, which undergoes nucleophilic attack by 2-aminopyridine. Intramolecular oxidative coupling then yields the imidazo[1,2-a]pyridine core .

Table 2: Optimized Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

ParameterOptimal ConditionYield Range
CatalystCuI83% (4a)
SolventEthanol26–83%
Temperature80°C-
Substrate ScopeElectron-rich 2-aminopyridinesModerate

Notably, electron-deficient 2-aminopyridines and bulky substituents (e.g., 6-ethyl-2-aminopyridine) resulted in diminished yields due to electronic deactivation and steric hindrance .

Condensation with α-Haloketones

Traditional synthesis routes involve condensing 2-aminopyridines with α-haloketones under thermal conditions. While effective, these methods often require harsh temperatures (150–200°C) and extended reaction times compared to modern catalytic approaches . Microwave-assisted variations have emerged to enhance efficiency, reducing reaction durations from hours to minutes while improving yields .

Tandem Michael Addition-Cyclization

FeCl₃-catalyzed reactions between 2-aminopyridines and nitroolefins proceed via a Michael addition followed by intramolecular cyclization. This method excels in producing 3-unsubstituted derivatives but shows limited applicability for compounds with pre-existing substituents like the 6-methyl group .

Physicochemical and Structural Analysis

Spectroscopic Characterization

Although specific spectral data for 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine remain unpublished, analogous compounds exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the δ 7.0–8.5 ppm range, with methyl groups appearing as singlets near δ 2.5 .

  • MS: Molecular ion peak at m/z 236.3 consistent with [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction of structurally similar imidazo[1,2-a]pyridines reveals planarity in the bicyclic system, with dihedral angles between the aryl substituent and core typically ranging from 15° to 30° . These structural insights suggest potential π-π stacking interactions in biological systems.

Research Challenges and Future Directions

Knowledge Gaps

  • Biological Profiling: No published data exist on cytotoxicity, pharmacokinetics, or target engagement.

  • Synthetic Scalability: Current yields (≤83%) require optimization for industrial production .

  • Solubility Limitations: Aqueous solubility remains uncharacterized, potentially hindering pharmacological development.

Recommended Studies

  • Structure-Activity Relationships (SAR): Systematic modification of the ethylphenyl and methyl groups.

  • Prodrug Development: Esterification of the methyl group to enhance bioavailability .

  • Computational Modeling: Molecular docking studies against cancer-related kinases using the crystalline structure .

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